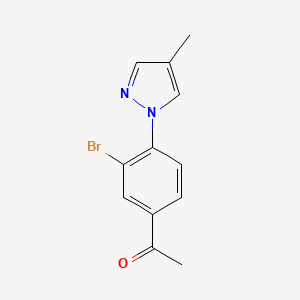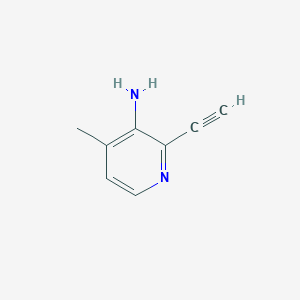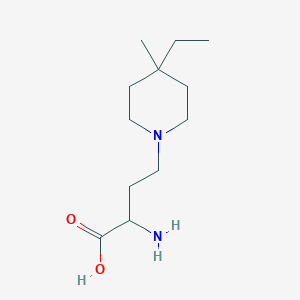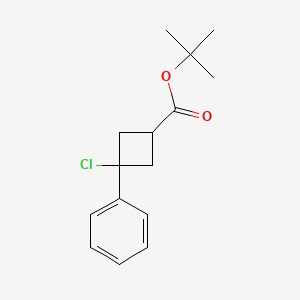
Tert-butyl3-chloro-3-phenylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It features a tert-butyl ester group, a phenyl group, and a chlorine atom attached to a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of tert-butyl cyclobutanecarboxylate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of tert-butyl 3-azido-3-phenylcyclobutane-1-carboxylate or tert-butyl 3-thiocyanato-3-phenylcyclobutane-1-carboxylate.
Reduction: Formation of tert-butyl 3-phenylcyclobutan-1-ol.
Oxidation: Formation of tert-butyl 3-phenylcyclobutane-1,1-dicarboxylate.
科学的研究の応用
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include covalent binding to active sites or the formation of reactive intermediates that further interact with cellular components .
類似化合物との比較
Similar Compounds
Tert-butyl 3-chloro-1-piperidine carboxylate: Similar in structure but contains a piperidine ring instead of a cyclobutane ring.
Tert-butyl 3-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Tert-butyl 3-bromo-3-phenylcyclobutane-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to the presence of both a phenyl group and a chlorine atom on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The tert-butyl ester group also provides stability and facilitates its use as a protecting group in organic synthesis.
特性
分子式 |
C15H19ClO2 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H19ClO2/c1-14(2,3)18-13(17)11-9-15(16,10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChIキー |
BLPCLAMATMYBJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



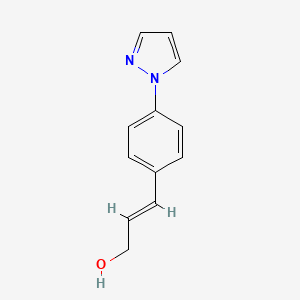
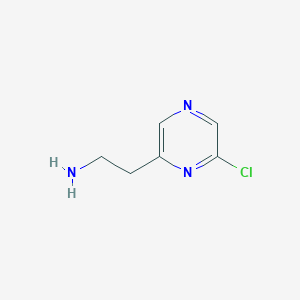

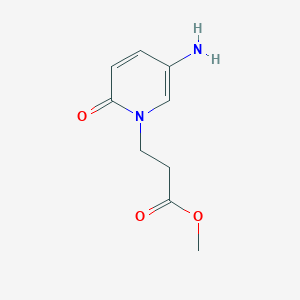
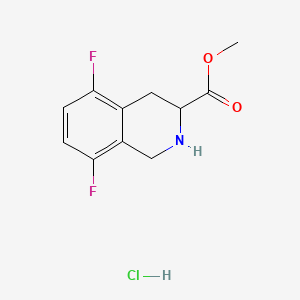
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
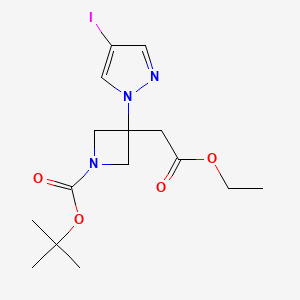
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
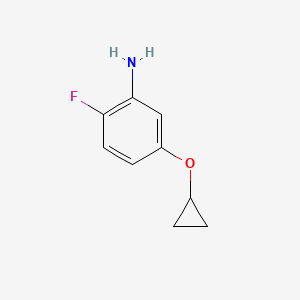
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
